molecular formula C10H10BrClO2 B14054978 1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14054978
M. Wt: 277.54 g/mol
InChI Key: HTXPGIYLJJXNGR-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For example, starting with a hydroxyphenyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting bromomethyl derivative can then be subjected to chlorination using thionyl chloride or phosphorus trichloride to introduce the chloropropanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyphenyl group can undergo oxidation to form quinones or reduction to form phenols.

    Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles like water, alcohols, or amines.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Chlorination: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with an amine can yield an aminomethyl derivative, while oxidation of the hydroxyphenyl group can produce a quinone derivative.

Scientific Research Applications

1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloropropanone moiety can undergo nucleophilic addition reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the hydroxy group, resulting in different reactivity and biological properties.

    1-(4-(Hydroxymethyl)-3-hydroxyphenyl)-1-chloropropan-2-one: Contains a hydroxymethyl group instead of a bromomethyl group, affecting its chemical behavior.

    1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one: Features a methoxy group instead of a hydroxy group, altering its electronic properties.

Uniqueness

1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromomethyl and hydroxyphenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-hydroxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO2/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3

InChI Key

HTXPGIYLJJXNGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CBr)O)Cl

Origin of Product

United States

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